molecular formula C18H20ClN3 B11996206 N-[(E)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine

N-[(E)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine

Cat. No.: B11996206
M. Wt: 313.8 g/mol
InChI Key: JYULTOPNWMPUNL-XSFVSMFZSA-N
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Description

N-[(E)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-(4-methylphenyl)-1-piperazinecarboxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-[(E)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide

Uniqueness

N-[(E)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine stands out due to its specific substitution pattern on the piperazine ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C18H20ClN3

Molecular Weight

313.8 g/mol

IUPAC Name

(E)-1-(2-chlorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C18H20ClN3/c1-15-6-8-17(9-7-15)21-10-12-22(13-11-21)20-14-16-4-2-3-5-18(16)19/h2-9,14H,10-13H2,1H3/b20-14+

InChI Key

JYULTOPNWMPUNL-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC=C3Cl

Origin of Product

United States

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